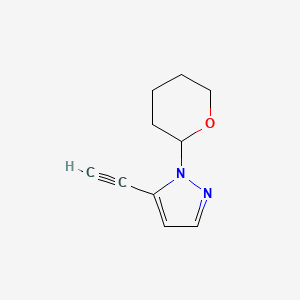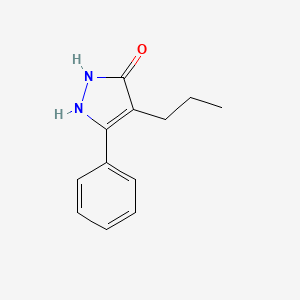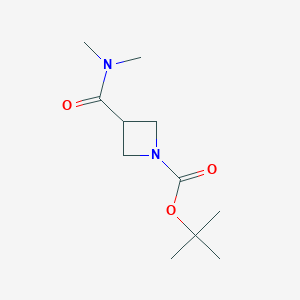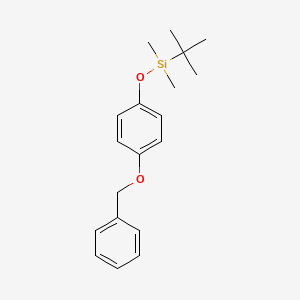
4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene
描述
4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene is an organic compound with the molecular formula C19H26O2Si. It is characterized by the presence of a benzyloxy group and a dimethyl(tert-butyl)silyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene typically involves the protection of phenolic hydroxyl groups using silylating agents. One common method is the reaction of 4-hydroxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to benzylation using benzyl bromide and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to yield the corresponding benzyl alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene has several applications in scientific research:
Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group.
相似化合物的比较
Similar Compounds
4-Benzyloxy-1-trimethylsilyloxybenzene: Similar structure but with a trimethylsilyl group instead of a dimethyl(tert-butyl)silyl group.
4-Benzyloxy-1-tert-butyldimethylsilyloxybenzene: Another name for the same compound, highlighting the tert-butyldimethylsilyl group.
4-Methoxy-1-dimethyl(tert-butyl)silyloxybenzene: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene is unique due to the presence of both a benzyloxy group and a dimethyl(tert-butyl)silyloxy group, which provide distinct reactivity and protection capabilities. The combination of these groups allows for selective reactions and functionalization, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
tert-butyl-dimethyl-(4-phenylmethoxyphenoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2Si/c1-19(2,3)22(4,5)21-18-13-11-17(12-14-18)20-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPICNXCAGVLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-hydroxy-4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8207999.png)
![Tert-butyl 4-[2-(methanesulfonamido)ethyl]piperidine-1-carboxylate](/img/structure/B8208002.png)
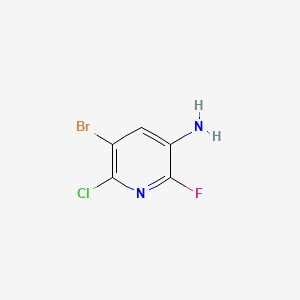
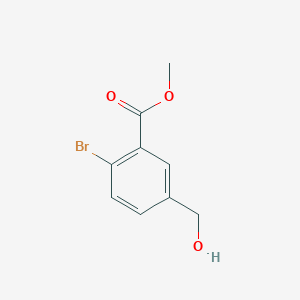
![3'-Methyl-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B8208026.png)
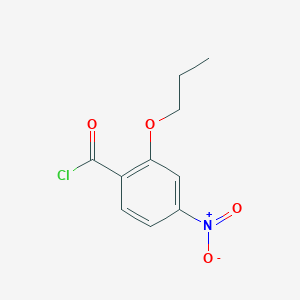
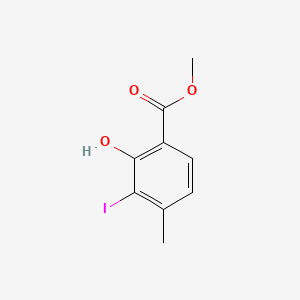
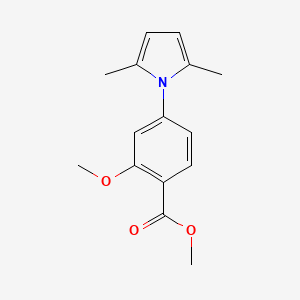
![Methyl 2-[2-(methylamino)acetamido]acetate hydrochloride](/img/structure/B8208056.png)
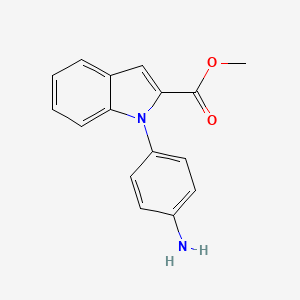
![Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8208105.png)
